Cas no 7154-73-6 (2-(pyrrolidin-1-yl)ethan-1-amine)

2-(Pyrrolidin-1-yl)ethan-1-amine is a versatile organic compound featuring a pyrrolidine moiety linked to an ethylamine backbone. This structure imparts favorable properties such as enhanced nucleophilicity and chelating ability, making it useful in pharmaceutical synthesis, ligand design, and catalysis. Its secondary amine functionality allows for further derivatization, enabling applications in drug discovery and material science. The compound’s balanced lipophilicity and basicity contribute to its solubility in both aqueous and organic solvents, facilitating diverse reaction conditions. Additionally, its stability under standard handling conditions ensures reliable performance in synthetic workflows. These attributes make it a valuable intermediate for researchers in medicinal chemistry and coordination chemistry.
2-(pyrrolidin-1-yl)ethan-1-amine structure
7154-73-6 structure
Product Name:2-(pyrrolidin-1-yl)ethan-1-amine
CAS No:7154-73-6
MF:C6H14N2
MW:114.188761234283
MDL:MFCD00003182
CID:47258
PubChem ID:1344
Update Time:2025-11-01

2-(pyrrolidin-1-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(Pyrrolidin-1-yl)ethanamine
    • 1-pyrrolidineethanamine
    • 2-(1-Pyrrolidinyl)ethanamine
    • 2-(1-Pyrrolidinyl)ethylamine
    • 2-Pyrrolidinoethylamine
    • Pyrrolidine, 1-(2-aminoethyl)-
    • Pyrrolidinoethanamine
    • Pyrrolidinoethylamine
    • 1-(2-AMINOETHYL)PYRROLIDINE
    • 2-pyrrolidin-1-ylethanamine
    • N-(2-aminoethyl)pyrrolidine
    • 2-(1-Pyrrolidino)ethylamine
    • 2-(pyrrolidin-1-yl)ethan-1-amine
    • 2-(pyrrolidin-1-yl)ethylamine
    • AC1468
    • CS-D1372
    • 2-pyrrolidin 1-yl-ethylamine
    • N,N,N',N'-tetramethylene-ethylenediamine
    • F2187-2176
    • DB-024692
    • N-(2-aminoethyl)-pyrrolidine
    • N-(2-amino-ethyl)pyrrolidine
    • N-(2-(PYRROLIDIN-1-YL)ETHYL)AMINE
    • 2-pyrrolidin-1-yl-ethylamine
    • J-650323
    • BP-11239
    • 2-pyrrolidinylethylamine
    • NSC 73740
    • NS00037247
    • 1-(aminoethyl)pyrrolidine
    • N-(2'-AMINOETHYL)PYRROLIDINE
    • ALBB-006258
    • UNII-076KT5HU06
    • 076KT5HU06
    • AB01000549-01
    • BBL037752
    • 2-aminoethylpyrrolidine
    • 7154-73-6
    • EN300-21701
    • (2-pyrrolidin-1-yl)ethylamine
    • 1-(2-aminoethyl)-pyrrolidine
    • aminoethylpyrrolidine
    • STK503790
    • 2-Pyrrolidinoethyl amine
    • NSC-73740
    • n-aminoethylpyrrolidine
    • EINECS 230-509-5
    • 2-(PYRROLIDINO)ETHANAMINE
    • pyrroidine, 1-(2-aminoethyl)-
    • 2-(1-pyrrolidyl)ethylamine
    • 1-pyrrolidineethylamine
    • 2-amino-ethyl pyrrolidine
    • 2-aminoethyl-pyrrolidine
    • 2-pyrrolidino -ethyl amine
    • MFCD00003182
    • 2-(1-Pyrrolidinyl)ethanamine #
    • (2-pyrolidin-1-yl)ethylamine
    • pyrrolidineethanamine
    • 1-pyrrolidine ethanamine
    • [2-(1-pyrrolidinyl)ethyl]amine
    • NSC73740
    • AKOS000121031
    • DTXCID3047051
    • A0884
    • 1 -(2-aminoethyl)pyrrolidine
    • 2-tetrahydro-1H-1-pyrrolyl-1-ethanamine
    • (2-pyrrolidin-1-ylethyl)amine
    • 2-pyrrolidinyl-ethylamine
    • W-203609
    • 2-Pyrrolidin-1-ylethylamine
    • A9368
    • 2-pyrrolidino-ethyl amine
    • 1-(2-Aminoethyl)pyrrolidine, 98%
    • N-(2-Aminoethylpyrrolidine)
    • SCHEMBL82264
    • STR03276
    • BCP24943
    • N-(2-amino ethyl)pyrrolidine
    • DTXSID1064580
    • MDL: MFCD00003182
    • Inchi: InChI=1S/C6H14N2/c7-3-6-8-4-1-2-5-8/h1-7H2
    • InChI Key: WRXNJTBODVGDRY-UHFFFAOYSA-N
    • SMILES: NCCN1CCCC1
    • BRN: 102978

Computed Properties

  • Exact Mass: 114.11600
  • Monoisotopic Mass: 114.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 57.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 0.901 g/mL at 25 °C(lit.)
  • Boiling Point: 66-70 °C/23 mmHg(lit.)
  • Flash Point: Fahrenheit: 116.6 ° f < br / > Celsius: 47 ° C < br / >
  • Refractive Index: n20/D 1.468(lit.)
  • PSA: 29.26000
  • LogP: 0.67910
  • Sensitiveness: Air Sensitive
  • Solubility: Soluble in water

2-(pyrrolidin-1-yl)ethan-1-amine Security Information

  • Symbol: GHS02 GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H226,H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2734 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 10-34
  • Safety Instruction: S16-S26-S27-S36/37/39-S45
  • FLUKA BRAND F CODES:9-23
  • Hazardous Material Identification: C
  • HazardClass:8 (3)
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Safety Term:3
  • Packing Group:III
  • Risk Phrases:R10; R34

2-(pyrrolidin-1-yl)ethan-1-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(pyrrolidin-1-yl)ethan-1-amine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:7154-73-6)1-(2-Aminoethyl)pyrrolidine
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Amadis Chemical Company Limited
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(CAS:7154-73-6)2-(pyrrolidin-1-yl)ethan-1-amine
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2-(pyrrolidin-1-yl)ethan-1-amine Related Literature

Additional information on 2-(pyrrolidin-1-yl)ethan-1-amine

Recent Advances in the Application of 2-(Pyrrolidin-1-yl)ethan-1-amine (CAS 7154-73-6) in Chemical Biology and Pharmaceutical Research

The compound 2-(pyrrolidin-1-yl)ethan-1-amine (CAS 7154-73-6) has recently garnered significant attention in the fields of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This secondary amine, characterized by a pyrrolidine ring linked to an ethylamine moiety, serves as a crucial building block in the synthesis of various bioactive molecules. Recent studies have highlighted its role in modulating neurotransmitter systems, particularly as a precursor or intermediate in the design of novel psychoactive substances (NPS) and central nervous system (CNS) targeting agents.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the structural modifications of 2-(pyrrolidin-1-yl)ethan-1-amine to enhance its binding affinity for dopamine and serotonin receptors. The study demonstrated that derivatives of this compound exhibit promising pharmacokinetic properties, including improved blood-brain barrier penetration and metabolic stability. These findings suggest potential applications in the treatment of neurological disorders such as Parkinson's disease and depression, where receptor modulation is a key therapeutic strategy.

Another significant advancement was reported in the field of antimicrobial research. A team from the University of Cambridge utilized 2-(pyrrolidin-1-yl)ethan-1-amine as a scaffold to develop a new class of antibacterial agents targeting multidrug-resistant Gram-negative bacteria. The study, published in Nature Communications, revealed that the compound's amine group facilitates interactions with bacterial membrane proteins, leading to disruption of cell integrity and subsequent bacterial death. This discovery opens new avenues for addressing the global challenge of antibiotic resistance.

From a synthetic chemistry perspective, recent work has focused on optimizing the production of 2-(pyrrolidin-1-yl)ethan-1-amine through green chemistry approaches. A 2024 paper in ACS Sustainable Chemistry & Engineering described a catalytic reductive amination process that significantly reduces the environmental footprint of its synthesis while maintaining high yield and purity. This development is particularly relevant for industrial-scale production, where sustainability and cost-effectiveness are critical considerations.

In pharmaceutical formulation, researchers have investigated the salt forms of 2-(pyrrolidin-1-yl)ethan-1-amine to improve its solubility and bioavailability. A comparative study of various hydrochloride and sulfate salts published in the International Journal of Pharmaceutics provided valuable insights into the compound's physicochemical properties, guiding the selection of optimal salt forms for different therapeutic applications. These findings are instrumental in the preclinical development of drugs incorporating this structural motif.

Looking forward, the diverse applications of 2-(pyrrolidin-1-yl)ethan-1-amine continue to expand across multiple domains of biomedical research. Its unique chemical properties make it a valuable tool for medicinal chemists seeking to develop novel therapeutics with improved efficacy and safety profiles. As research progresses, we anticipate further breakthroughs in understanding its mechanism of action and potential clinical applications, particularly in CNS disorders and infectious diseases.

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